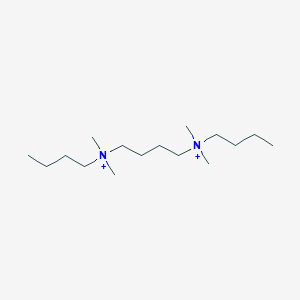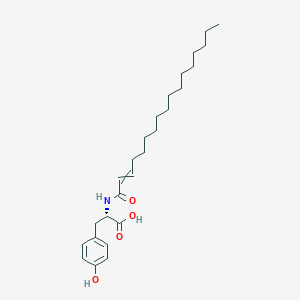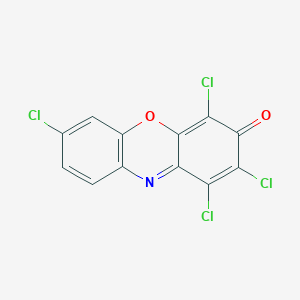
1,2,4,7-Tetrachloro-3H-phenoxazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,7-Tetrachloro-3H-phenoxazin-3-one: is a synthetic organic compound belonging to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,4,7-Tetrachloro-3H-phenoxazin-3-one can be synthesized through various organic synthesis methods. One common approach involves the chlorination of phenoxazinone derivatives under controlled conditions. The reaction typically requires the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, along with a suitable solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,4,7-Tetrachloro-3H-phenoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the tetrachloro compound into less chlorinated derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Applications De Recherche Scientifique
1,2,4,7-Tetrachloro-3H-phenoxazin-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex phenoxazine derivatives.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes and dye-sensitized solar cells.
Mécanisme D'action
The mechanism of action of 1,2,4,7-Tetrachloro-3H-phenoxazin-3-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound can intercalate with DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, its ability to generate reactive oxygen species contributes to its antimicrobial activity .
Comparaison Avec Des Composés Similaires
- 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one
- 7-Hydroxy-3H-phenoxazin-3-one
- 3H-Phenoxazin-3-one, 7-hydroxy-4-methyl-
Comparison: 1,2,4,7-Tetrachloro-3H-phenoxazin-3-one is unique due to its high degree of chlorination, which imparts distinct chemical properties compared to its less chlorinated counterparts. This high chlorination enhances its stability and reactivity, making it suitable for specific applications where other phenoxazine derivatives may not perform as effectively .
Propriétés
Numéro CAS |
832733-88-7 |
|---|---|
Formule moléculaire |
C12H3Cl4NO2 |
Poids moléculaire |
335.0 g/mol |
Nom IUPAC |
1,2,4,7-tetrachlorophenoxazin-3-one |
InChI |
InChI=1S/C12H3Cl4NO2/c13-4-1-2-5-6(3-4)19-12-9(16)11(18)8(15)7(14)10(12)17-5/h1-3H |
Clé InChI |
VMGBESXFGKGZGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)OC3=C(C(=O)C(=C(C3=N2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Pyrrolidinone, 5-[4-(4-fluorophenyl)-1-piperazinyl]-1-methyl-](/img/structure/B14217100.png)
![1,3-Bis(3-hexyl[2,2'-bithiophen]-5-yl)propane-1,3-dione](/img/structure/B14217105.png)
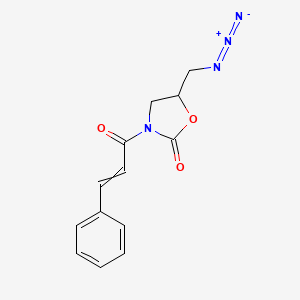
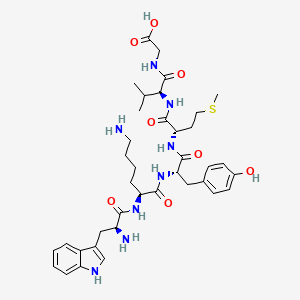
![4-[Methyl(pentadecyl)amino]benzaldehyde](/img/structure/B14217127.png)
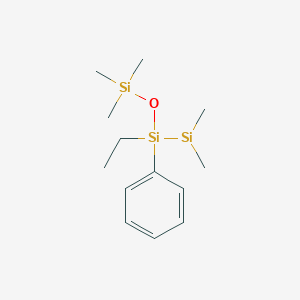
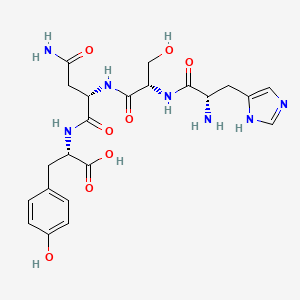
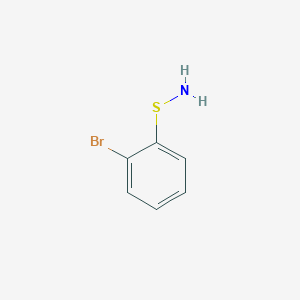
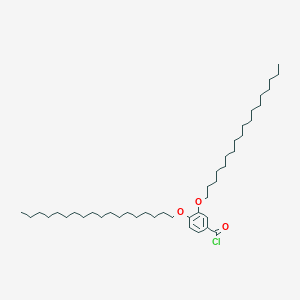
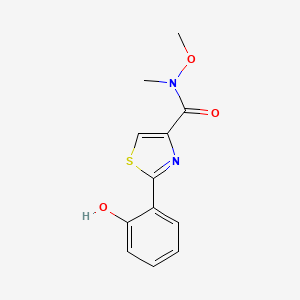

![3-{[2-(Prop-2-en-1-yl)phenyl]methylidene}-2H-1-benzopyran-2,4(3H)-dione](/img/structure/B14217172.png)
